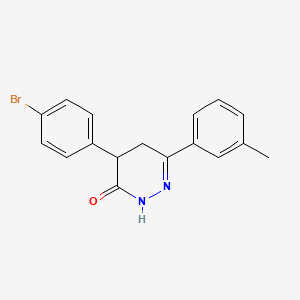

4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Description

Systematic Nomenclature and IUPAC Conventions

The compound 4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone adheres to IUPAC nomenclature rules for bicyclic heterocycles. The base structure is a partially saturated pyridazinone ring (4,5-dihydro-3(2H)-pyridazinone), numbered such that the carbonyl group occupies position 3. Substituents are assigned positions based on this numbering:

- A 4-bromophenyl group at position 4

- A 3-methylphenyl group at position 6

Alternative identifiers include:

- CAS Number : 339013-71-7

- Linear Formula : C₁₇H₁₅BrN₂O

- SMILES : BrC1=CC=C(C=C1)C2C(CC(=O)N2)C3=CC=CC(=C3)C

This nomenclature distinguishes it from isomeric analogs, such as 4-(3-bromophenyl) derivatives, by specifying substituent positions unambiguously.

Molecular Architecture and Stereochemical Considerations

The molecule features a pyridazinone core (Figure 1), a six-membered ring with two adjacent nitrogen atoms and a ketone group. Key structural attributes include:

Table 1: Molecular Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅BrN₂O |

| Molecular Weight | 343.22 g/mol |

| Hybridization | sp²/sp³ (pyridazinone ring) |

| Stereocenters | None (planar ring system) |

The 4-bromophenyl substituent introduces electronic withdrawal effects via the bromine atom (σₚ = +0.26), while the 3-methylphenyl group contributes steric bulk and mild electron donation (+I effect). The dihydro-pyridazinone ring adopts a half-chair conformation , with C4 and C5 in a pseudo-axial orientation, as observed in analogous structures.

Comparative Analysis with Structural Analogs

Comparative studies with derivatives highlight the impact of substituent positioning on physicochemical properties:

Table 2: Structural Analog Comparison

Key differences:

Crystallographic Studies and Solid-State Packing Arrangements

While direct crystallographic data for the title compound is limited, studies on related pyridazinones reveal common packing motifs:

Table 3: Crystallographic Trends in Pyridazinone Derivatives

| Parameter | Observation |

|---|---|

| Hydrogen Bonding | N–H···O interactions (2.8–3.0 Å) |

| π-π Stacking | Centroid distances: 3.6–3.8 Å |

| Unit Cell Symmetry | Monoclinic (P2₁/c) predominant |

In analogs like 4-benzyl-6-p-tolylpyridazin-3(2H)-one , inversion dimers form via N–H···O bonds, with additional stabilization from C–H···O interactions and offset π-π stacking (slippage: 1.024 Å). The title compound likely exhibits similar intermolecular forces, with bromine and methyl groups influencing lattice energy and melting point.

Synthetic Considerations : Friedel-Crafts acylation routes used for analogs suggest that the title compound’s crystallization may favor hydrophobic interactions due to aryl substituents, potentially yielding needle-like crystals.

Properties

IUPAC Name |

5-(4-bromophenyl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O/c1-11-3-2-4-13(9-11)16-10-15(17(21)20-19-16)12-5-7-14(18)8-6-12/h2-9,15H,10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPYKYOYMJVFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=O)C(C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 3-methylbenzoylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the desired pyridazinone compound. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridazinone oxide, while substitution with an amine could produce an aminopyridazinone derivative.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrNO

- Molecular Weight : 343.2 g/mol

- IUPAC Name : 5-(4-bromophenyl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one

The compound features a pyridazinone core structure, which has been associated with various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Antiplatelet Activity

Research indicates that derivatives of 4,5-dihydro-3(2H)-pyridazinones exhibit significant antiplatelet activity. A study demonstrated that these compounds could inhibit platelet aggregation in vitro and ex vivo, showing effects up to 16,000 times greater than acetylsalicylic acid (aspirin) under certain conditions. Additionally, the hypotensive action observed in animal models was reported to be 40 times more potent than the standard drug dihydralazine .

Antitumor Activity

The compound has shown promise in cancer research. In a study focusing on human colon carcinoma cells (HCT116), new derivatives of pyridazinones were synthesized and evaluated for their antiproliferative effects. The results indicated that certain derivatives exhibited non-toxic anti-proliferative activity against these cancer cells, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The antimicrobial efficacy of pyridazinone derivatives has also been investigated. Compounds similar to 4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone have been reported to possess significant antibacterial activity against resistant strains of bacteria such as Vancomycin-resistant Staphylococcus aureus (VRSA) and Enterococcus faecium (VRE) .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The Claisen condensation reaction is one common approach used to obtain the necessary intermediates for the final product .

Case Study 1: Synthesis and Evaluation of Antiplatelet Activity

A study synthesized a series of 6-aryl-4,5-dihydro-3(2H)-pyridazinones and evaluated their pharmacological properties. The synthesized compounds were tested for their ability to inhibit platelet aggregation and showed promising results in both in vitro and ex vivo settings. The strongest candidates were identified for further development as potential therapeutic agents for cardiovascular diseases .

Case Study 2: Antitumor Activity Against HCT116 Cells

In another study focusing on the antitumor properties of pyridazinones, researchers synthesized various derivatives and assessed their effects on HCT116 colon cancer cells. The findings revealed that specific modifications to the pyridazinone structure enhanced its anti-proliferative effects without inducing toxicity in normal cells .

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Variations

The pharmacological activity of dihydropyridazinones is highly substituent-dependent. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing Groups (Br, Cl) : Bromine and chlorine at position 4 increase lipophilicity and may enhance binding to hydrophobic pockets in target enzymes like phosphodiesterase III (PDE III) .

- Electron-Donating Groups (OCH₃, NH₂): Methoxy and amino groups at position 6 improve solubility and hydrogen-bonding capacity, critical for vasorelaxant and cardiotonic effects .

Key Findings :

- Cardiotonic Activity: 6-(4-Aminophenyl) derivatives (e.g., MCI-154) exhibit potent PDE III inhibition, increasing cAMP levels and enhancing myocardial contractility . The target compound’s bromophenyl group may confer similar efficacy but with altered pharmacokinetics.

- Antiplatelet Effects : Chlorophenyl and methylphenyl derivatives (e.g., compound 97a) show superior antiplatelet activity (IC₅₀: 0.03 μM) compared to methoxy-substituted analogs . The bromine in the target compound may further optimize binding to platelet aggregation pathways.

- Vasorelaxation : Methoxy groups enhance vasodilatory effects via nitric oxide modulation, but the target compound’s methyl group may reduce this activity .

Biological Activity

4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 5-(4-bromophenyl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one

- Molecular Formula : C17H15BrN2O

- Molecular Weight : 343.2 g/mol

The compound features a pyridazinone core with bromophenyl and methylphenyl substituents, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that pyridazinone derivatives exhibit notable antimicrobial properties. For example:

- Study Findings : A series of pyridazinones demonstrated significant antibacterial activity against various strains, comparable to standard antibiotics like norfloxacin .

- Mechanism : The presence of electron-withdrawing groups (e.g., bromine) enhances the compound's ability to disrupt microbial cell functions.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For instance, it was effective in inhibiting the growth of A-431 and Jurkat cells, with IC50 values lower than those of doxorubicin .

- Structure-Activity Relationship (SAR) : The presence of halogen atoms (like bromine) on the phenyl rings contributes to increased antiproliferative activity .

Cardiotonic Activity

In a comparative study involving isolated perfused toad hearts:

- Results : The compound exhibited cardiotonic effects, suggesting potential applications in treating heart conditions .

- Comparison : Its activity was benchmarked against levosimendan, indicating promising cardiotonic properties.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study :

- Anticancer Research :

Q & A

Q. What synthetic methodologies are most effective for modifying the pyridazinone core structure in compounds like 4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone?

The compound can be synthesized via Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. Structural modifications are often achieved by introducing substituents at the phenyl rings or the pyridazinone core. For example, halogenation (e.g., bromine at the 4-position of the phenyl group) enhances metabolic stability, while alkylation (e.g., 3-methylphenyl) modulates lipophilicity. These strategies are derived from analogous pyridazinone derivatives .

Q. How do substituents on the phenyl rings influence PDE III inhibitory activity?

Substitution patterns significantly affect activity. Bromine at the para position of the phenyl ring (as in 4-bromophenyl) enhances steric and electronic interactions with PDE III's hydrophobic pocket. Methyl groups (e.g., 3-methylphenyl) improve bioavailability by reducing polarity. Comparative studies show that para-substituted derivatives exhibit stronger PDE III inhibition (e.g., ED50 values <1 µM) compared to ortho/meta substitutions .

Q. What in vitro assays are recommended for evaluating antiplatelet and vasodilatory activity?

Key assays include:

- Platelet aggregation inhibition : Collagen- or ADP-induced aggregation in human platelet-rich plasma (IC50 values <10 µM indicate high potency) .

- Vasodilation : Relaxation of phenylephrine-precontracted rat aortic rings (IC50 in nanomolar range for potent compounds) .

- PDE III inhibition : Radiolabeled cAMP hydrolysis assays in cardiac tissue homogenates .

Advanced Research Questions

Q. How can conflicting data between in vitro PDE III inhibition and in vivo cardiovascular effects be resolved?

Discrepancies may arise from pharmacokinetic factors (e.g., poor oral bioavailability) or off-target effects. To address this:

Q. What strategies optimize dual-target activity (e.g., PDE III inhibition + β-adrenoceptor antagonism)?

Structural hybridization is effective. For example:

- Introduce phenoxy-propanolamine moieties to confer β-blocking activity while retaining PDE III inhibition.

- Optimize substituents (e.g., 5-methylpyridazinone derivatives) to balance vasodilation and receptor antagonism. SK&F 95018 is a benchmark dual-target candidate with low intrinsic sympathomimetic activity (ISA) .

Q. How do computational models aid in predicting the cardiotonic-to-vasodilatory activity ratio?

Molecular docking and QSAR models identify key interactions:

- Hydrophobic interactions : Para-bromophenyl groups bind PDE III’s catalytic domain.

- Hydrogen bonding : Pyridazinone carbonyl groups stabilize interactions with Ser/Thr residues.

- 3D pharmacophore models prioritize compounds with high fit scores (>0.9) for vasodilation .

Q. What experimental designs validate the role of stereochemistry in activity?

- Synthesize enantiomers (e.g., (R)- and (S)-isomers) and compare PDE III inhibition (e.g., (R)-isomers often show 2–5× higher potency).

- Use chiral HPLC to resolve enantiomers and test in isolated heart models. For example, (R)-6-(4-aminophenyl)-5-methylpyridazinone exhibited superior inotropic activity vs. the (S)-form .

Methodological Tables

Table 1. Key structural modifications and activity trends in pyridazinone derivatives

Table 2. Benchmark compounds for comparative studies

| Compound | Target Activity | IC50/ED50 | Reference |

|---|---|---|---|

| CI-930 | PDE III inhibition | 0.6 µM | |

| SK&F 95018 | Dual PDE III/β-antagonism | IC50: 0.08 µM (vasodilation) | |

| MCI-154 | Cardiotonic activity | 2× potency vs. pimobendan |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.